molecular formula C19H18N2NaO7S2 B1679044 Ponceau 3R CAS No. 3564-09-8

Ponceau 3R

Cat. No.: B1679044
CAS No.: 3564-09-8
M. Wt: 473.5 g/mol
InChI Key: HNHAXVUYRRSISO-UHFFFAOYSA-N
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Description

Ponceau 3R, also known as C.I. Food Red 6, is a synthetic azo dye that was historically used as a red food colorant. It belongs to the family of Ponceau dyes, which are named after the French word for “poppy-colored.” The chemical formula for this compound is C19H16N2Na2O7S2, and its molecular weight is 494.44 g/mol . This compound is characterized by its vibrant red color and is used in various applications, including textiles, food products, and biological staining.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of Ponceau 3R are not fully understood. As an azo dye, it is known to interact with various biomolecules. The nature of these interactions is largely dependent on the specific chemical structure of this compound .

Cellular Effects

This compound has been shown to have toxic effects on cells, particularly in the liver . Histopathological studies have revealed fatty metamorphoses, hydropic degeneration, acidophilic degeneration, cell edema, and single cell necrosis of hepatic cells . These effects of this compound on cellular function highlight its potential impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an azo compound, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that azo dyes can be unstable and degrade over time

Dosage Effects in Animal Models

In animal models, this compound has been shown to have dose-dependent effects. Chronic oral toxicity and carcinogenicity studies in rats have shown that body weight gains were inhibited at all dosage levels of this compound, especially at the 2.0% level . Furthermore, neoplastic changes attributable to this compound were observed in the liver .

Metabolic Pathways

As an azo dye, it may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

As a water-soluble compound , it is likely to be transported and distributed within cells and tissues via aqueous channels.

Subcellular Localization

Given its water-soluble nature , it may be localized in the cytoplasm or within organelles that have aqueous environments

Preparation Methods

Synthetic Routes and Reaction Conditions: Ponceau 3R is synthesized through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This salt is then coupled with a naphthol derivative to produce the azo dye. The reaction typically occurs under acidic conditions, with the presence of sodium nitrite and hydrochloric acid being common reagents .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process begins with the preparation of the diazonium salt, followed by its reaction with the naphthol derivative in a controlled environment to ensure consistent quality and yield. The final product is then purified and dried for commercial use .

Chemical Reactions Analysis

Types of Reactions: Ponceau 3R undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ponceau 3R has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ponceau 3R is part of a family of azo dyes, which include:

Uniqueness: this compound is unique due to its specific combination of substituents on the aromatic rings, which gives it distinct chemical and physical properties. Its vibrant red color and ability to bind to proteins make it particularly useful in biological staining and analytical applications .

Properties

CAS No.

3564-09-8

Molecular Formula

C19H18N2NaO7S2

Molecular Weight

473.5 g/mol

IUPAC Name

disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C19H18N2O7S2.Na/c1-10-6-12(3)16(7-11(10)2)20-21-18-15-5-4-14(29(23,24)25)8-13(15)9-17(19(18)22)30(26,27)28;/h4-9,22H,1-3H3,(H,23,24,25)(H,26,27,28);

InChI Key

HNHAXVUYRRSISO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C.[Na]

Appearance

Solid powder

Color/Form

DARK RED POWDER
FORMS CHERRY-RED SOLN IN WATER & ACIDS

melting_point

greater than 572 °F (NTP, 1992)

3564-09-8

physical_description

Ponceau 3r appears as dark red crystals or red powder. (NTP, 1992)

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

50 to 100 mg/mL at 66° F (NTP, 1992)
SOL IN WATER, SLIGHTLY SOL IN ALCOHOL
Sol in acids;  slightly soluble in alcohol;  insol in alkalies
INSOL IN VEGETABLE OILS

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ponceau 3R;  NSC10461;  NSC-10461;  NSC10461

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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